5'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
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Overview
Description
5’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]: is a chemical compound characterized by its unique spiro structure, which includes a cyclopropane ring fused to an isoquinoline moiety.
Preparation Methods
The synthesis of 5’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate isoquinoline derivative and a cyclopropane precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base and a fluorinating agent to introduce the fluorine atom.
Cyclization: The key step involves the cyclization of the intermediate to form the spiro structure.
Chemical Reactions Analysis
5’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]: undergoes several types of chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield various derivatives.
Cycloaddition Reactions: The spiro structure allows for unique cycloaddition reactions, which can be used to synthesize more complex molecules.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity.
Mechanism of Action
The mechanism of action of 5’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] involves its interaction with specific molecular targets. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity to these targets. The spiro structure allows for unique interactions with enzymes and receptors, potentially leading to significant biological effects .
Comparison with Similar Compounds
5’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]: can be compared with other spiro compounds, such as:
5’-Chloro-7’-fluoro-1’-(fluoromethyl)-1’-methyl-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]: This compound has similar structural features but includes additional substituents that may alter its chemical properties.
Spiro[cyclopropane-1,2’-steroids]: These compounds share the spiro cyclopropane structure but are linked to steroidal frameworks, leading to different biological activities.
The uniqueness of 5’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] lies in its specific combination of the spiro structure and the fluorine atom, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12FN |
---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
5-fluorospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane] |
InChI |
InChI=1S/C11H12FN/c12-9-3-1-2-8-6-13-7-11(4-5-11)10(8)9/h1-3,13H,4-7H2 |
InChI Key |
YQJZOEUAYVQYFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNCC3=C2C(=CC=C3)F |
Origin of Product |
United States |
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